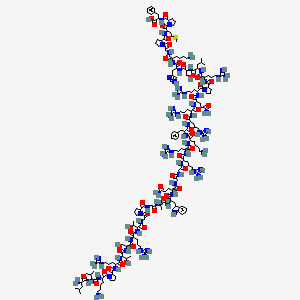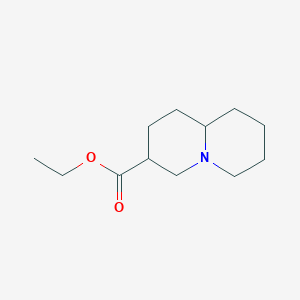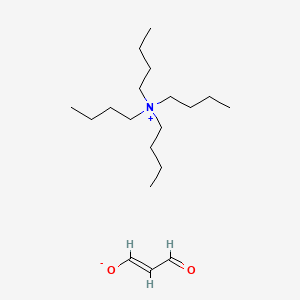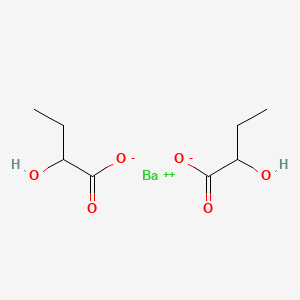
阿朴林-36
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
阿佩林-36 是一种肽类,作为 G 蛋白偶联受体 APJ 的内源性配体。 阿佩林-36 参与多种生理过程,包括心血管调节、体液稳态和代谢功能 .
科学研究应用
阿佩林-36 具有广泛的科学研究应用:
作用机制
阿佩林-36 通过与阿佩林受体 (APJ) 结合发挥作用,APJ 是一种 G 蛋白偶联受体。 结合后,它激活多种细胞内信号通路,包括磷酸肌醇 3-激酶 (PI3K)、细胞外信号调节激酶 (ERK1/2)、蛋白激酶 B (AKT) 和 5’AMP 活化蛋白激酶 (AMPK) 通路 . 这些通路调节细胞增殖、凋亡和代谢等过程,促成了肽的生理和治疗作用 .
生化分析
Biochemical Properties
Apelin-36 interacts with the APJ receptor, a G-protein coupled receptor . The C-terminal fragments of apelin, including apelin-36, are responsible for binding to the receptor and the biological activity of the peptide . It has been established that C-terminal fragments of apelin, such as apelin-36, reduce metabolic and functional disorders in experimental heart damage .
Cellular Effects
Apelin-36 has been shown to have protective effects against cell apoptosis . For instance, in a Parkinson’s disease model, apelin-36 restored antioxidant system activity by increasing superoxide dismutase (SOD) and glutathione (GSH) while decreasing malondialdehyde (MDA), and simultaneously inhibited the apoptosis signal-regulated kinase 1(ASK1)/JNK/caspase-3 apoptosis signaling pathway .
Molecular Mechanism
Apelin-36 exerts its effects at the molecular level through various mechanisms. For instance, it has been shown to activate the AMPK-KLF2-eNOS-NO signaling and miR424/503-FGF axis . In addition, apelin-36 triggers APLNR activation-induced upregulated expression of CCND1, MAP1LC3A, MAP1LC3B, and BECN1 via the MAPK1/3 signaling pathway, which is involved in cell proliferation and autophagy .
Temporal Effects in Laboratory Settings
The expression of apelin and APLNR is temporally dysregulated during different phases of ischemic stroke . Moreover, the apelinergic system plays a pivotal role in post-stroke recovery by inhibiting neuronal apoptosis and facilitating angiogenesis through various molecular pathways .
Dosage Effects in Animal Models
The therapeutic index of apelin, including apelin-36, is anticipated to be favorable based on a small number of studies
Metabolic Pathways
Apelin-36 is involved in the regulation of angiogenesis, body fluid homeostasis, energy metabolism, and functioning of the cardiovascular, nervous, respiratory, digestive, and reproductive systems . It also plays a role in lipid metabolism .
Transport and Distribution
Apelin-36 is synthesized and secreted by white adipocytes . It is extensively expressed in many tissues such as heart, liver, and kidney, especially in lung tissue .
Subcellular Localization
It is known that apelin-36 dissociates more hardly than (pyroglu)apelin-13 from APLNR
准备方法
合成路线和反应条件
阿佩林-36 可以使用固相多肽合成 (SPPS) 合成,这是一种常用于生产肽类的合成方法。该过程涉及将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。 反应条件通常包括使用偶联试剂,例如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 来促进肽键形成 .
工业生产方法
阿佩林-36 的工业化生产涉及大规模 SPPS,随后使用高效液相色谱 (HPLC) 进行纯化。然后将纯化的肽冻干,以获得最终产品。 该过程确保了高纯度和高产率,使其适合于研究和治疗应用 .
化学反应分析
反应类型
阿佩林-36 会发生多种化学反应,包括氧化、还原和取代。 这些反应对于修饰肽以增强其稳定性、生物利用度和治疗效果至关重要 .
常用试剂和条件
氧化: 可以使用过氧化氢 (H2O2) 或其他氧化剂来引入二硫键,从而提高肽的稳定性。
还原: 可以使用二硫苏糖醇 (DTT) 等还原剂来破坏二硫键,便于结构研究。
主要形成的产物
这些反应形成的主要产物包括具有增强稳定性、生物利用度和治疗潜力的修饰型阿佩林-36。 这些修饰可以导致开发更有效的基于肽类的药物 .
相似化合物的比较
类似化合物
阿佩林-13: 阿佩林的一种较短形式,具有类似的生物活性,但在诱导细胞增殖方面的效力更高.
[Pyr1]-阿佩林-13: 阿佩林的一种焦谷氨酰胺形式,具有增强的稳定性和生物活性.
阿佩林-17: 阿佩林的另一种活性形式,在某些测定中与阿佩林-36 的效力相当.
独特性
阿佩林-36 由于其更长的肽链而独一无二,这可能赋予其与较短的阿佩林异构体相比不同的结合特性和生物活性。 它能够激活多种信号通路以及它参与多种生理过程,使其成为研究和治疗应用中一种多功能且有价值的化合物 .
属性
IUPAC Name |
2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[1-[6-amino-2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C185H304N68O43S/c1-98(2)82-109(189)148(266)246-144(100(5)6)172(290)238-122(46-21-24-67-188)174(292)251-78-35-58-135(251)169(287)235-119(53-31-74-215-184(204)205)159(277)248-146(103(9)257)173(291)245-131(96-255)164(282)231-118(52-30-73-214-183(202)203)158(276)247-145(102(8)256)171(289)222-94-143(264)249-76-33-55-132(249)166(284)220-92-140(261)224-101(7)147(265)239-127(86-106-88-217-110-43-18-17-42-108(106)110)162(280)232-120(60-62-137(190)258)150(268)219-90-139(260)218-91-141(262)225-112(47-25-68-209-178(192)193)151(269)228-114(48-26-69-210-179(194)195)152(270)227-113(45-20-23-66-187)155(273)241-126(84-104-38-13-11-14-39-104)161(279)230-116(50-28-71-212-181(198)199)153(271)229-115(49-27-70-211-180(196)197)154(272)233-121(61-63-138(191)259)157(275)236-123(54-32-75-216-185(206)207)175(293)252-79-36-57-134(252)168(286)234-117(51-29-72-213-182(200)201)156(274)240-125(83-99(3)4)160(278)244-130(95-254)165(283)242-128(87-107-89-208-97-223-107)163(281)226-111(44-19-22-65-186)149(267)221-93-142(263)250-77-34-56-133(250)167(285)237-124(64-81-297-10)176(294)253-80-37-59-136(253)170(288)243-129(177(295)296)85-105-40-15-12-16-41-105/h11-18,38-43,88-89,97-103,109,111-136,144-146,217,254-257H,19-37,44-87,90-96,186-189H2,1-10H3,(H2,190,258)(H2,191,259)(H,208,223)(H,218,260)(H,219,268)(H,220,284)(H,221,267)(H,222,289)(H,224,261)(H,225,262)(H,226,281)(H,227,270)(H,228,269)(H,229,271)(H,230,279)(H,231,282)(H,232,280)(H,233,272)(H,234,286)(H,235,287)(H,236,275)(H,237,285)(H,238,290)(H,239,265)(H,240,274)(H,241,273)(H,242,283)(H,243,288)(H,244,278)(H,245,291)(H,246,266)(H,247,276)(H,248,277)(H,295,296)(H4,192,193,209)(H4,194,195,210)(H4,196,197,211)(H4,198,199,212)(H4,200,201,213)(H4,202,203,214)(H4,204,205,215)(H4,206,207,216) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXGOOSANFUBIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC7=CNC=N7)C(=O)NC(CCCCN)C(=O)NCC(=O)N8CCCC8C(=O)NC(CCSC)C(=O)N9CCCC9C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C185H304N68O43S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4201 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: Apelin-36 exerts its effects primarily by binding to the G protein-coupled receptor APJ. []
A: Research suggests that Apelin-36 might have APJ-independent metabolic activities, meaning it could interact with other, yet unidentified targets. [] Further research is needed to confirm these findings and identify these potential targets.
A: Apelin-36 binding to APJ activates various signaling pathways, including Gi protein-dependent pathways like inhibition of cAMP production and activation of MAP kinases. [] These pathways contribute to apelin's effects on cardiovascular function, glucose homeostasis, and potentially other physiological processes.
A: Apelin-36 administration has been shown to improve glucose tolerance and lower blood glucose levels in diet-induced obese mice, independent of APJ activation. [] The exact mechanism of this APJ-independent metabolic activity remains to be fully elucidated.
ANone: The specific molecular formula and weight information for Apelin-36 are not provided in the provided research excerpts. You can determine the molecular formula based on the amino acid sequence and calculate the molecular weight.
ANone: The provided research excerpts do not contain information on spectroscopic data for Apelin-36.
A: Apelin-36, like many peptides, is susceptible to degradation. While the provided research excerpts don't offer comprehensive stability data, they suggest a relatively short half-life in vivo. []
A: Pegylation has been investigated as a method for increasing the half-life of Apelin-36. Appending a polyethylene glycol (PEG) moiety to Apelin-36, particularly at a specific site within the molecule, has shown promise in improving its stability and extending its duration of action. []
ANone: Apelin-36 is a peptide hormone and is not known to possess catalytic properties. Its primary function is to bind to and activate its receptor, APJ, triggering downstream signaling events.
A: Modifications to Apelin-36, particularly at the Leucine residue at position 28 (L28), significantly impact its activity. The Apelin-36(L28A) variant exhibits significantly reduced APJ activation while retaining full metabolic activity. [] This highlights the potential for developing Apelin-36 analogs with selective activity profiles.
A: This variant is crucial as it demonstrates the separation of Apelin-36's cardiovascular and metabolic activities. While less potent at activating APJ and lacking blood pressure-lowering effects, Apelin-36(L28A) retains its ability to improve glucose homeostasis. []
ANone: The provided research focuses on the preclinical investigation of Apelin-36 and does not delve into SHE regulations, which become relevant in later stages of drug development.
A: The research indicates that Apelin-36 has a short half-life in vivo, necessitating the exploration of strategies like pegylation to enhance its duration of action. []
A: Apelin-36 exhibits both cardiovascular effects, such as blood pressure regulation and cardiac contractility modulation, and metabolic effects, including glucose homeostasis improvement and potential influence on body weight. []
A: Researchers have utilized rodent models, specifically diet-induced obese mice and spontaneously hypertensive rats, to investigate the metabolic and cardiovascular effects of Apelin-36. []
A: In vivo studies have shown that Apelin-36 can reduce body weight gain, lower blood glucose, improve glucose tolerance, and positively influence lipid profiles in diet-induced obese mice. [] Additionally, it has demonstrated blood pressure-lowering effects in hypertensive rats. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene](/img/structure/B1139543.png)




![1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)](/img/structure/B1139560.png)

![Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1139564.png)
